MFCD01869220

Description

For instance, compounds like CAS 1046861-20-4 (MDL: MFCD13195646) and CAS 1761-61-1 (MDL: MFCD00003330) share functional groups such as boronic acid moieties or halogen substituents (Br, Cl), which are critical in cross-coupling reactions and pharmaceutical intermediates . While direct physicochemical data for MFCD01869220 is absent in the evidence, its analogs exhibit properties like high solubility in organic solvents (e.g., tetrahydrofuran), moderate molecular weights (~200–250 g/mol), and applications in catalysis or medicinal chemistry .

Properties

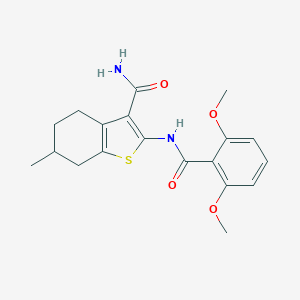

Molecular Formula |

C19H22N2O4S |

|---|---|

Molecular Weight |

374.5 g/mol |

IUPAC Name |

2-[(2,6-dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

InChI |

InChI=1S/C19H22N2O4S/c1-10-7-8-11-14(9-10)26-19(15(11)17(20)22)21-18(23)16-12(24-2)5-4-6-13(16)25-3/h4-6,10H,7-9H2,1-3H3,(H2,20,22)(H,21,23) |

InChI Key |

YLCBTFGRQCHYFR-UHFFFAOYSA-N |

SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C=CC=C3OC)OC |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C=CC=C3OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD01869220 typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.

Introduction of the Dimethoxybenzoyl Group: This step often involves acylation reactions using 2,6-dimethoxybenzoyl chloride in the presence of a base such as pyridine.

Amidation Reaction: The final step involves the formation of the carboxamide group through a reaction with an amine, typically under mild conditions to avoid decomposition of the sensitive functional groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, MFCD01869220 is studied for its potential as a bioactive molecule. Its interactions with various biological targets can lead to the discovery of new drugs or therapeutic agents.

Medicine

The compound’s potential medicinal properties are of significant interest. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which MFCD01869220 exerts its effects is largely dependent on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

- Halogenation Patterns : CAS 1046861-20-4 features bromo and chloro substituents on a boronic acid aromatic ring, enhancing its reactivity in cross-coupling reactions . In contrast, CAS 1761-61-1 contains a brominated benzoic acid derivative, favoring cyclization reactions .

- Boron vs. Oxygen Functionality : The boronic acid group in CAS 1046861-20-4 enables Suzuki-Miyaura couplings, while the ester group in CAS 1761-61-1 facilitates nucleophilic substitutions .

Comparison with Functionally Similar Compounds

This compound’s functional analogs include transition metal catalysts and heterocyclic intermediates. For example:

Catalytic Activity

- Pd-Based Catalysts: Compounds like (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (used in CAS 1046861-20-4 synthesis) highlight the role of transition metals in enhancing reaction yields (up to 98% in optimized conditions) .

- Ionic Liquid Catalysts : A-FGO catalysts in CAS 1761-61-1 synthesis promote green chemistry by enabling recyclability (up to five cycles without loss of activity) .

Pharmacological Potential

- Bioavailability : CAS 1046861-20-4 shows high GI absorption and BBB permeability, making it suitable for CNS drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.